molecular formula C7H6ClNO3 B146375 5-Chloro-2-nitrobenzyl alcohol CAS No. 73033-58-6

5-Chloro-2-nitrobenzyl alcohol

Cat. No. B146375
CAS RN: 73033-58-6
M. Wt: 187.58 g/mol
InChI Key: ULYZTHQGJXPEFT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multistep reactions, starting from commercially available multireactive building blocks. For example, 4-Chloro-2-fluoro-5-nitrobenzoic acid has been used as a starting material for the preparation of various nitrogenous heterocycles, including benzimidazoles and benzodiazepinediones . Similarly, 2-chloro-N-(2-nitrobenzyl)acetamides have been used for the synthesis of 1,2,4,5-tetrahydro-1,4-benzodiazepine-3-ones through a reductive cyclization process . These methods highlight the versatility of chloro-nitrobenzyl compounds in synthesizing complex molecules.

Molecular Structure Analysis

The molecular structure of chloro-nitrobenzyl derivatives plays a crucial role in their reactivity and the types of heterocycles they can form. The presence of electron-withdrawing groups such as nitro and chloro substituents on the benzyl ring can influence the electronic properties and thus the reactivity of these compounds . X-ray crystallography and computational methods are often employed to understand the structural aspects of these molecules .

Chemical Reactions Analysis

Chloro-nitrobenzyl compounds participate in various chemical reactions, including alkylation, reduction, cyclization, and complexation with other molecules. For instance, the chemistry of 2-hydroxy-5-nitrobenzyl bromide with amino acid esters has been studied, revealing its ability to form complexes and undergo charge-transfer reactions . The reactivity of these compounds is also influenced by the presence of substituents on the aromatic ring, as seen in the synthesis of N-carboxyalkyl-1,4-benzothiazepine-3(2H)-one derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro-nitrobenzyl compounds are influenced by their molecular structure. The introduction of different substituents can lead to changes in properties such as solubility, absorption spectra, and reactivity. For example, the introduction of dimethoxy groups on 2-nitrobenzyl alcohols affects their photochemical properties and the time-resolved conversion into nitroso derivatives . The synthesis of 4-nitrobenzyl 2-chloroacetate and its kinetic model also provides insights into the reactivity and stability of these compounds .

Scientific Research Applications

Phototriggered Labeling and Crosslinking

5-Chloro-2-nitrobenzyl alcohol derivatives, specifically 2-nitrobenzyl alcohol (NB), have been studied for their potential in photoreactive applications. NB exhibits amine selectivity, making it a valuable tool for photoaffinity labeling and crosslinking of biomolecules. This capability is significant in fields such as drug discovery, chemical biology, and protein engineering (Wang et al., 2020).

Ultrasound-assisted Synthesis

The compound's derivatives have been synthesized using ultrasound-assisted lipase catalysis. For example, the synthesis of 4-Nitrobenzyl 2-Chloroacetate, a derivative, has been enhanced by ultrasound, yielding a high conversion rate under specific conditions (Hui, 2012).

Photochemical Reaction Mechanisms

Studies on 2-nitrobenzyl alcohols, including derivatives like 5-Chloro-2-nitrobenzyl alcohol, have explored their photochemical reaction mechanisms. These studies provide insights into the processes and efficiencies of these reactions in various solvents, contributing to a deeper understanding of their chemical behavior (Gáplovský et al., 2005).

Photocatalytic Oxidation

The derivatives of benzyl alcohol, including 5-Chloro-2-nitrobenzyl alcohol, have been investigated for their photocatalytic oxidation properties. These studies have shown high conversion and selectivity rates under UV-light and visible light, contributing to research in the field of photocatalysis (Higashimoto et al., 2009).

Enzymatic Synthesis Optimization

Enzymatic methods have been used to synthesize derivatives of 5-Chloro-2-nitrobenzyl alcohol, optimizing conditions for better yields. This research contributes to the field of enzymatic synthesis and its applications in chemical engineering (Ping-fang, 2012).

Binding to Glutathione S-Transferases

Research has shown that derivatives of 2-nitrobenzyl alcohol can bind to rat alpha class glutathione S-transferases. This finding has implications for understanding the interaction of these compounds with proteins, contributing to biochemistry and pharmacology (McCarthy et al., 1996).

Safety And Hazards

5-Chloro-2-nitrobenzyl alcohol is considered hazardous. It is advised to avoid breathing its dust, fume, gas, mist, vapors, and spray . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended .

properties

IUPAC Name

(5-chloro-2-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c8-6-1-2-7(9(11)12)5(3-6)4-10/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYZTHQGJXPEFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10223309
Record name 5-Chloro-2-nitrobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10223309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-nitrobenzyl alcohol

CAS RN

73033-58-6
Record name 5-Chloro-2-nitrobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73033-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-nitrobenzyl alcohol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloro-2-nitrobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10223309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-2-nitrobenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.198
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of borane:tetrahydrofuran complex (25.8 g, 0.3 mole) in tetrahydrofuran (THF) (300 mL) was added dropwise to a stirred solution of 5-chloro-2-nitrobenzoic acid (50.0 g, 0.24 mole) in dry THF (400 mL) maintained at 0° C. under an atmosphere of nitrogen. After completion of the addition, the mixture was heated at 50° C. for 96 hours before being cooled in an ice bath. Hydrochloric acid (10% solution) was added dropwise and the mixture refluxed for 30 minutes. The THF was removed in vacuo and the residue extracted with dichloromethane (3×350 mL). Combined extracts were washed with saturated sodium bicarbonate solution, dried over magnesium sulfate and the solvent evaporated to give a solid (45 g, 100%), crystallization from chloroform-hexane gave 5-chloro-2-nitro-benzenemethanol (41.0 g, 91%) mp 79°-81° C.
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50 g
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300 mL
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400 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
Y Enriquez-Izazaga, JA Rodriguez-Nuñez… - The Journal of …, 2023 - ACS Publications
From thermoelectrochemical experiments and electronic structure calculations of a series of nitrobenzyl alcohol derivatives, the effect of intramolecular hydrogen bonding (IHB) on the …
Number of citations: 3 pubs.acs.org
WB Wright Jr, EN Greenblatt, IP Day… - Journal of Medicinal …, 1980 - ACS Publications
… A mixture of 64 g (0.35 mol) of 5-chloro-2-nitrobenzyl alcohol and 400 mL of CHC13 was stirred while 72 g of PC15 was added in portions. Gas was evolved and foaming occurred. Care…
Number of citations: 35 pubs.acs.org
P Schnider, C Bissantz, A Bruns… - Journal of medicinal …, 2020 - ACS Publications
… Chlorination of 5-chloro-2-nitrobenzyl alcohol 52 with thionyl chloride was followed by N-alkylation with glycine ethyl ester,N-BOC protection, and selective hydrogenation of the nitro …
Number of citations: 37 pubs.acs.org
G Amberchan, RA Snelling, E Moya… - The Journal of …, 2021 - ACS Publications
The binary hydride, diisobutylaluminum borohydride [(iBu) 2 AlBH 4 ], synthesized from diisobutylaluminum hydride (DIBAL) and borane dimethyl sulfide (BMS) has shown great …
Number of citations: 9 pubs.acs.org
D D'Addona, CG Bochet - Tetrahedron Letters, 2001 - Elsevier
… The commercially available hydrochloride 2 was condensed (as its free base upon treatment with triethylamine) with the imidazolide derived from 5-chloro-2-nitrobenzyl alcohol in …
Number of citations: 81 www.sciencedirect.com

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